molecular formula C16H13FN6OS B2698865 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1171846-06-2

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2698865
CAS RN: 1171846-06-2
M. Wt: 356.38
InChI Key: BDTOOPFRWUOFKC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a fluorobenzo[d]thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 1-methyl-1H-pyrazole-3-carboxamide group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several ring structures and functional groups. The presence of nitrogen, sulfur, and fluorine atoms could potentially lead to interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole rings and the fluorobenzo[d]thiazol-2-yl group. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could potentially increase its lipophilicity, which could influence its absorption and distribution in the body .

Scientific Research Applications

Anti-Inflammatory Activity

The synthesis and pharmacological evaluation of derivatives of benzothiazole containing the mentioned compound revealed significant anti-inflammatory effects . Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the biosynthesis of prostaglandins, which play a crucial role in inflammation. The compound’s anti-inflammatory activity is likely mediated via inhibition of cyclooxygenase-2 (COX-2), which generates prostaglandins associated with inflammation and pain. Unlike traditional NSAIDs, which can cause gastrointestinal irritation due to COX-1 inhibition, this compound shows promise in minimizing such adverse effects.

Analgesic Properties

Alongside its anti-inflammatory effects, this compound demonstrated analgesic activity. By targeting COX-2, it may alleviate pain associated with inflammation .

Ulcerogenic and Irritative Action

Interestingly, the synthesized compounds exhibited low ulcerogenic and irritative action on the gastrointestinal mucosa compared to standard NSAIDs. This finding suggests potential for reduced gastrointestinal side effects when using this compound .

Antitumor and Cytotoxic Activity

In another study, the presence of a thiazolidinone ring in related compounds led to greater anti-inflammatory and analgesic activity. Additionally, a derivative demonstrated potent effects against prostate cancer cells .

Antifungal Activity

Novel fluoro 1,2,3-triazole-tagged amino bis-thiazole derivatives, including this compound, were screened for antifungal activity. Several tested compounds showed moderate to good antifungal activity against various fungal strains .

Structural Characterization and Antimicrobial Properties

The compound’s structural characterization and antimicrobial properties have been explored, although further research is needed to fully understand its potential in this area .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, as well as investigations into its potential biological activities. Given the biological activities of related compounds, it could be of interest in the development of new pharmaceuticals .

Mechanism of Action

    Target of Action

    Compounds with a benzothiazole moiety have been found to exhibit a wide range of biological activities, including anti-tubercular , anti-inflammatory , and antitumor effects. The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

    Mode of Action

    The mode of action of such compounds could involve interactions with various enzymes or receptors in the body. For example, some benzothiazole derivatives have been found to inhibit the enzyme cyclo-oxygenase, which plays a key role in inflammation .

    Biochemical Pathways

    The biochemical pathways affected by these compounds could include the arachidonic acid pathway, which is involved in inflammation . Inhibition of enzymes in this pathway can reduce the production of inflammatory mediators.

    Result of Action

    The molecular and cellular effects of these compounds can include reduced inflammation, inhibition of bacterial growth, and potential cytotoxic effects on tumor cells .

properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6OS/c1-9-7-14(19-15(24)12-5-6-22(2)21-12)23(20-9)16-18-11-4-3-10(17)8-13(11)25-16/h3-8H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTOOPFRWUOFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NN(C=C2)C)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide

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